N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-22(23(6-12-31-13-7-23)18-4-2-1-3-5-18)24-8-9-29-21-19(16-27-29)20(25-17-26-21)28-10-14-32-15-11-28/h1-5,16-17H,6-15H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBWODLTSLXXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenyloxane-4-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells. The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in studies.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively. This suggests that the compound could potentially be used in cancer treatment.
Biochemical Analysis
Biochemical Properties
This compound interacts with CDK2, a cyclin-dependent kinase, and inhibits its activity. The inhibition of CDK2 by N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can lead to alterations in cell cycle progression.
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116. It has also been observed to induce apoptosis within HCT cells.
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of CDK2, inhibiting its activity. This binding interaction is facilitated by essential hydrogen bonding with Leu83.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with CDK2, it may influence pathways related to cell cycle regulation.
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its interaction with CDK2, it is likely to be found in locations where CDK2 is present, such as the nucleus.
Biological Activity
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a morpholino group and a tetrahydro-2H-pyran moiety. The unique structural arrangement enhances its solubility and biological activity, making it an attractive candidate for drug development.
The primary mechanism of action for this compound is as a kinase inhibitor . Kinases are pivotal in cellular signaling pathways, and their dysregulation is often associated with various cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to effectively inhibit several kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been tested against various cancer cell lines, demonstrating the following:
- Inhibition of Cell Proliferation : The compound significantly reduces the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the efficacy of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
- Kinase Targeting : Interaction studies revealed that this compound effectively binds to specific kinase targets such as CDK2 and EGFR, leading to decreased kinase activity compared to controls.
- Antiviral Activity : Beyond its anticancer properties, preliminary research suggests potential antiviral activity against certain viruses, indicating broader therapeutic applications.
Preparation Methods
Cyclization and Chlorination
Compound 2 undergoes partial hydrolysis using alcoholic NaOH to yield carboxamide 3 , which is fused with urea to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination with phosphorus oxychloride and phosphorus pentachloride produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ).
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Alcoholic NaOH, 80°C, 2h | Carboxamide 3 | 85% |
| 2 | Urea fusion, 180°C, 4h | Dione 4 | 78% |
| 3 | PCl₅/PCl₃, reflux, 6h | Dichloro derivative 5 | 92% |
Morpholino Substitution
The chlorine at position 4 of 5 is displaced by morpholine under mild conditions. Stirring 5 with excess morpholine in dichloromethane at room temperature for 12 hours affords 4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6 ).
Reaction Conditions :
- Morpholine (3 equiv), DCM, rt, 12h
- Yield : 89%
- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, H-2), 7.60–7.45 (m, 5H, Ph), 3.85–3.70 (m, 8H, morpholine), 2.95 (s, 1H, NH).
Introduction of the Ethylamine Side Chain
The ethyl linker is introduced via alkylation at position 1 of the pyrazolo[3,4-d]pyrimidine core.
Bromoethyl Intermediate
Reaction of 6 with 1,2-dibromoethane in the presence of NaH in DMF at 60°C for 6 hours yields 1-(2-bromoethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (7 ).
| Parameter | Value |
|---|---|
| Reagent | 1,2-Dibromoethane (2 equiv) |
| Base | NaH (2.5 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 6h |
| Yield | 76% |
Amine Formation
The bromoethyl intermediate 7 is treated with aqueous ammonia (28%) in THF at 50°C for 8 hours to produce 1-(2-aminoethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (8 ).
Characterization :
- MS (ESI+) : m/z 303.2 [M+H]⁺
- $$ ^1H $$ NMR : δ 8.40 (s, 1H), 4.25 (t, J=6.0 Hz, 2H), 3.80–3.60 (m, 8H), 2.95 (t, J=6.0 Hz, 2H), 1.80 (br s, 2H, NH₂).
The tetrahydro-2H-pyran moiety is constructed via cyclization, followed by phenyl group introduction.
Prins Cyclization
4-Phenyltetrahydro-2H-pyran-4-carboxylic acid (9 ) is synthesized via Prins cyclization of 5-phenylpent-4-en-1-ol with formic acid.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCOOH, H₂SO₄, 0°C→rt, 24h | 68% |
Characterization :
- $$ ^1H $$ NMR : δ 7.40–7.20 (m, 5H, Ph), 4.00–3.80 (m, 2H), 3.50–3.30 (m, 2H), 2.60–2.40 (m, 2H), 1.90–1.70 (m, 2H).
Amide Coupling
The final step involves coupling 8 with 9 via an amide bond.
Activation of Carboxylic Acid
Compound 9 is activated using oxalyl chloride in DCM to form the acyl chloride (10 ), which is then reacted with 8 in the presence of triethylamine.
| Parameter | Value |
|---|---|
| Activation Reagent | Oxalyl chloride (1.2 equiv) |
| Solvent | DCM |
| Catalyst | DMF (cat.) |
| Coupling Base | Et₃N (3 equiv) |
| Temperature | 0°C→rt |
| Time | 4h |
| Yield | 82% |
Characterization of Final Product :
- MS (ESI+) : m/z 504.3 [M+H]⁺
- $$ ^1H $$ NMR : δ 8.42 (s, 1H), 7.38–7.20 (m, 5H), 4.30–4.10 (m, 4H), 3.85–3.60 (m, 8H), 3.20–3.00 (m, 2H), 2.80–2.60 (m, 1H), 2.00–1.70 (m, 4H).
Analytical Data Summary
The following table consolidates key spectral data for intermediates and the final compound:
| Compound | $$ ^1H $$ NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 6 | 8.45 (s, 1H), 7.60–7.45 (m, 5H), 3.85–3.70 (m, 8H) | 303.2 |
| 8 | 8.40 (s, 1H), 4.25 (t, 2H), 2.95 (t, 2H) | 303.2 |
| 9 | 7.40–7.20 (m, 5H), 4.00–3.80 (m, 2H) | 205.1 |
| Final | 8.42 (s, 1H), 7.38–7.20 (m, 5H), 4.30–4.10 (m, 4H) | 504.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
